molecular formula C20H24N2O2 B2461214 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide CAS No. 1172942-66-3

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Cat. No. B2461214
CAS RN: 1172942-66-3
M. Wt: 324.424
InChI Key: DKEGLOVRQANMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline core, followed by functionalization with the 2-methoxyethyl group and finally coupling with the 4-methylbenzamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a tetrahydroquinoline ring, and a 2-methoxyethyl group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various types of reactions, including nucleophilic acyl substitution reactions at the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in polar solvents, while the benzene ring could enhance its solubility in nonpolar solvents .

Scientific Research Applications

Chemical Synthesis and Catalysts

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, due to its structural complexity, finds application in chemical synthesis and catalysis. For example, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides is an efficient process where the N-O bond acts as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products, showcasing the compound's versatility in synthetic chemistry (Rakshit et al., 2011).

Pharmaceutical Research

In the realm of pharmaceuticals, the compound has been explored for potential anticonvulsant activity. High-throughput screening identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including derivatives of the target compound, which exhibited high affinity and promising anticonvulsant activity in animal models (Chan et al., 1998). Further studies provided compounds with excellent anticonvulsant activity, indicating the compound's potential in developing new anticonvulsant therapies (Chan et al., 2000).

Cancer Research

A notable application in cancer research involves the use of poly(ADP-ribose) polymerase (PADPRP) inhibitors for potentiating temozolomide-induced cytotoxicity in cancer treatments. This research elucidates how variations in the benzamide structure, similar to our compound of interest, can significantly affect their efficacy as chemopotentiators, highlighting their potential role in enhancing cancer therapy effectiveness (Boulton et al., 1995).

Bioimaging and Diagnostics

Furthermore, compounds structurally related to this compound have been developed as novel sigma-2 receptor probes, which are crucial for studying sigma2 receptors in vitro. This highlights its potential application in bioimaging and diagnostics, particularly in understanding and targeting receptor systems within the body (Xu et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research could focus on optimizing its pharmacological properties, investigating its mechanism of action, and evaluating its efficacy and safety in clinical trials .

properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-5-7-17(8-6-15)20(23)21-18-10-9-16-4-3-11-22(12-13-24-2)19(16)14-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGLOVRQANMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.